molecular formula C21H25N3O3S2 B5228963 5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Cat. No.: B5228963
M. Wt: 431.6 g/mol
InChI Key: NEXTZMRJQUXZGF-UHFFFAOYSA-N
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Description

5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine is a complex organic compound that features a unique combination of imidazole, thieno[3,2-c]pyridine, and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the introduction of the benzyl and methoxyethylsulfonyl groups. The final step involves the formation of the thieno[3,2-c]pyridine ring system.

    Imidazole Ring Formation:

    Methoxyethylsulfonyl Group Introduction: The methoxyethylsulfonyl group is introduced through a sulfonation reaction using methoxyethylsulfonyl chloride in the presence of a base such as triethylamine.

    Thieno[3,2-c]pyridine Ring Formation: The final step involves the cyclization of the intermediate compound with a suitable thiophene precursor under acidic conditions to form the thieno[3,2-c]pyridine ring system.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methoxyethylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with enzymes and receptors makes it a promising candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its diverse chemical reactivity allows for the creation of polymers and other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzyl and methoxyethylsulfonyl groups can enhance the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[3-benzyl-2-(2-hydroxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
  • 5-[[3-benzyl-2-(2-ethoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine

Uniqueness

The unique combination of the methoxyethylsulfonyl group with the imidazole and thieno[3,2-c]pyridine rings sets this compound apart from its analogs. The methoxyethylsulfonyl group provides distinct electronic and steric properties, influencing the compound’s reactivity and biological activity.

Properties

IUPAC Name

5-[[3-benzyl-2-(2-methoxyethylsulfonyl)imidazol-4-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-27-10-12-29(25,26)21-22-13-19(24(21)14-17-5-3-2-4-6-17)16-23-9-7-20-18(15-23)8-11-28-20/h2-6,8,11,13H,7,9-10,12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXTZMRJQUXZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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